molecular formula C5H6N2O2S3 B3010467 ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate CAS No. 36289-42-6

ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate

Cat. No.: B3010467
CAS No.: 36289-42-6
M. Wt: 222.3
InChI Key: UEMCBOFMAWFDPF-UHFFFAOYSA-N
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Description

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a chemical compound with the molecular formula C5H7N3S3. It is known for its unique structure, which includes a dithiazole ring, making it an interesting subject for various scientific studies and applications .

Scientific Research Applications

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a compound with potential antifungal activity . Its primary targets are likely to be yeast-like fungus strains, dermatophytes, and molds . These organisms are responsible for a variety of fungal infections, and the compound’s ability to inhibit their growth suggests it may be useful in treating these conditions.

Mode of Action

It is known to inhibit the enzymatic activity of candida strains , which suggests it may interfere with essential metabolic processes within these organisms. This disruption could lead to the death of the fungal cells, thereby preventing the spread of the infection.

Biochemical Pathways

This would disrupt the normal functioning of the cell and lead to its death .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth. This is achieved through the disruption of essential cellular processes within the fungal cells, leading to their death and the prevention of the spread of the infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a dithiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

ethyl N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c1-2-9-4(8)6-3-7-5(10)12-11-3/h2H2,1H3,(H,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCBOFMAWFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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